Eglinazine
Overview
Description
Eglinazine is a synthetic triazine herbicide primarily used for the pre-emergence control of weeds in cereals and other crops . It is known for its selective inhibition of photosystem II, which is crucial for photosynthesis in plants . The compound is typically used as its ethyl derivative, this compound-ethyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eglinazine can be synthesized through a series of chemical reactions involving triazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Eglinazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazine ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which can have different herbicidal properties .
Scientific Research Applications
Eglinazine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to eglinazine but with different substituents on the triazine ring.
Propazine: Another triazine derivative used for weed control.
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct herbicidal properties and selectivity . Its ethyl derivative, this compound-ethyl, is particularly noted for its effectiveness in pre-emergence weed control .
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O2/c1-2-9-6-11-5(8)12-7(13-6)10-3-4(14)15/h2-3H2,1H3,(H,14,15)(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFMJOLSFEAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218400 | |
Record name | N-(4-Chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68228-19-3 | |
Record name | Eglinazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68228-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eglinazine [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EGLINAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0594BJI633 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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